9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is a chemical compound with the molecular formula C15H20INO. It is known for its unique bicyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the bicyclic structure through cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may not be readily available in public literature .
Industrial Production Methods
It is typically produced in small quantities for laboratory use rather than large-scale industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions typically involve controlled temperatures and solvents that stabilize the intermediate species .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the nitrogen or oxygen atoms within the bicyclic structure .
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying bicyclic structures.
Biology: Potential use in studying biological interactions due to its unique structure.
Industry: Limited industrial applications, primarily used in research and development settings.
Wirkmechanismus
The mechanism of action for 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is not well-characterized in the literature. its effects are likely related to its ability to participate in various chemical reactions, including substitution and redox processes. The molecular targets and pathways involved would depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide
- 9,9-Dimethyl-9-azoniabicyclo[3.3.1]non-2-ene iodide
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
Uniqueness
What sets 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide apart from similar compounds is its specific substitution pattern and the presence of a phenyl group.
Eigenschaften
CAS-Nummer |
20893-57-6 |
---|---|
Molekularformel |
C15H20INO |
Molekulargewicht |
357.23 g/mol |
IUPAC-Name |
9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene;iodide |
InChI |
InChI=1S/C15H20NO.HI/c1-16(2)14-8-13(9-15(16)11-17-10-14)12-6-4-3-5-7-12;/h3-8,14-15H,9-11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GTTAEUUYLQJDMR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(C2CC(=CC1COC2)C3=CC=CC=C3)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.